molecular formula C17H12N4O3S3 B249429 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone

2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone

Cat. No. B249429
M. Wt: 416.5 g/mol
InChI Key: UESXHESSPWBHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone, also known as DBITC, is a novel compound that has been extensively studied in recent years due to its promising potential in various scientific research applications. This compound is a member of the benzisothiazolone family and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone is not fully understood. However, studies have suggested that it may induce cell death in cancer cells by activating the apoptotic pathway. It has also been suggested that 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone may exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone may exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell death in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone has been found to possess antimicrobial properties, with studies showing that it can inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone in lab experiments is its ability to induce cell death in cancer cells. This makes it a promising compound for the development of new anticancer drugs. Additionally, 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone has been found to possess a wide range of other biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of using 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone. One area of research is the development of new anticancer drugs based on the structure of 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone. Additionally, further research is needed to fully understand the mechanism of action of 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone and its effects on various biological pathways. Another area of research is the study of the potential side effects of 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone and its safety for human use. Overall, the study of 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone has the potential to lead to the development of new drugs and therapies for a wide range of diseases and conditions.

Synthesis Methods

The synthesis of 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone is a complex process that involves several steps. The compound can be synthesized using various methods, including the reaction of 2-(chloromethyl)benzoic acid with 5-amino-1,3,4-thiadiazole-2-thiol, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-(chloromethyl)benzoic acid with 3-amino-4,5-dihydro-1,2,4-triazole-5-thiol, followed by the reaction with sodium hydrosulfide.

Scientific Research Applications

2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anticancer properties, with studies showing that it can induce cell death in various cancer cell lines. 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone has also been found to possess anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models. Additionally, 2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone has been found to exhibit antioxidant properties, with studies showing that it can scavenge free radicals and protect against oxidative stress.

properties

Product Name

2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone

Molecular Formula

C17H12N4O3S3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C17H12N4O3S3/c22-13(11-6-2-1-3-7-11)10-25-17-20-19-16(26-17)18-15-12-8-4-5-9-14(12)27(23,24)21-15/h1-9H,10H2,(H,18,19,21)

InChI Key

UESXHESSPWBHFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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